4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide is a compound that features a benzamide core with thiazol-2-yloxy and thiophen-2-ylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate leaving group to form the thiazol-2-yloxy intermediate.
Coupling with Benzamide: The thiazol-2-yloxy intermediate is then coupled with a benzamide derivative under suitable conditions, often involving a base and a coupling agent such as EDCI or DCC.
Introduction of Thiophen-2-ylmethyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thiazole or thiophene rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, bases, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(thiazol-2-yloxy)-N-(phenylmethyl)benzamide
- 4-(thiazol-2-yloxy)-N-(pyridin-2-ylmethyl)benzamide
- 4-(thiazol-2-yloxy)-N-(furan-2-ylmethyl)benzamide
Uniqueness
4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both thiazole and thiophene rings, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-14(17-10-13-2-1-8-20-13)11-3-5-12(6-4-11)19-15-16-7-9-21-15/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJNQVETVWVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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